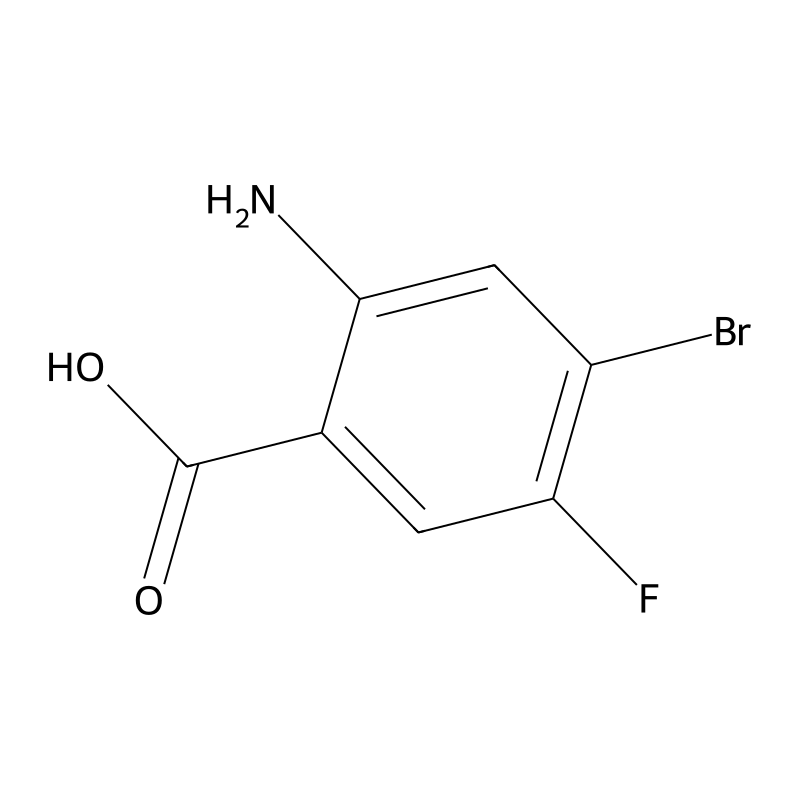

2-Amino-4-bromo-5-fluorobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Amino-4-bromo-5-fluorobenzoic acid is an aromatic compound with the molecular formula . This compound features a benzene ring substituted with an amino group at the second position, a bromine atom at the fourth position, and a fluorine atom at the fifth position. The presence of these functional groups makes it a versatile compound in organic synthesis and research applications. The compound is often encountered in its hydrochloride form, which enhances its solubility in water and makes it easier to handle in laboratory settings.

- Substitution Reactions: The amino, bromo, and fluoro groups can participate in nucleophilic and electrophilic substitution reactions. For instance, nucleophilic substitution can occur with reagents like sodium hydroxide or potassium carbonate, leading to various substituted benzoic acids.

- Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. Oxidizing agents such as potassium permanganate or hydrogen peroxide can convert it into different derivatives.

- Coupling Reactions: It can also undergo coupling reactions with other aromatic compounds, forming more complex structures.

The biological activity of 2-Amino-4-bromo-5-fluorobenzoic acid has been explored in various studies. Its structural features suggest potential interactions with biological systems, particularly in enzyme interactions and protein-ligand binding studies. The compound has been investigated for its possible anticancer and antimicrobial properties, serving as an intermediate in the synthesis of pharmaceutical compounds.

- Bromination and Fluorination: Benzoic acid derivatives are subjected to bromination and fluorination reactions.

- Amination: Following halogenation, an amination step introduces the amino group.

- Reaction Conditions: The reactions often utilize solvents like acetic acid and catalysts such as palladium on carbon to facilitate halogenation.

In industrial settings, large-scale batch processes are employed to optimize yield and purity while minimizing costs. Techniques such as crystallization are commonly used for purification.

2-Amino-4-bromo-5-fluorobenzoic acid has a wide range of applications across different fields:

- Chemistry: It serves as a building block for synthesizing more complex organic molecules.

- Biology: The compound is utilized in research to study enzyme interactions and protein-ligand binding mechanisms.

- Medicine: It acts as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and microbial infections.

- Industry: The compound is used in producing dyes, pigments, and other specialty chemicals due to its unique chemical properties.

Research involving 2-Amino-4-bromo-5-fluorobenzoic acid often focuses on its interactions with biological macromolecules. Studies have indicated that the compound's functional groups can influence how it binds to enzymes or receptors, potentially affecting biological pathways related to disease processes. Such studies are crucial for understanding its role in drug design and development.

Several compounds share structural similarities with 2-Amino-4-bromo-5-fluorobenzoic acid. Here are some notable examples:

| Compound Name | Structure Overview |

|---|---|

| 2-Amino-5-bromo-4-fluorobenzoic acid | Similar substitution pattern but different positions |

| 2-Amino-4-bromobenzoic acid | Lacks fluorine substitution |

| 2-Amino-5-fluorobenzoic acid | Different halogen positioning |

| 4-Bromo-2-fluorobenzoic acid | Different arrangement of functional groups |

Uniqueness

The uniqueness of 2-Amino-4-bromo-5-fluorobenzoic acid lies in its specific combination of amino, bromo, and fluoro substituents on the benzene ring. This combination imparts distinct chemical and biological properties that make it particularly valuable for research applications in chemistry and biology.

XLogP3

GHS Hazard Statements

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant